molecular formula C20H27N3O3 B5787812 1-(2-pyridinylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine

1-(2-pyridinylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Cat. No. B5787812
M. Wt: 357.4 g/mol
InChI Key: LAZFCEDWAUOYQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-pyridinylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as PDP, is a compound that has been extensively studied for its potential applications in scientific research. PDP is a piperazine derivative that has been shown to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In

Mechanism of Action

The mechanism of action of 1-(2-pyridinylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is thought to involve the inhibition of various signaling pathways in cells. This compound has been shown to inhibit the activation of NF-kB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor, antiviral, and anti-inflammatory effects, this compound has also been shown to have antioxidant properties and to inhibit the activity of enzymes such as COX-2 and iNOS. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-pyridinylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine for lab experiments is its high purity and stability, which makes it easy to work with and ensures consistent results. This compound is also relatively inexpensive compared to other compounds with similar biological activities. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain assays.

Future Directions

There are many potential future directions for research on 1-(2-pyridinylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine. One area of research that could be explored is the development of new cancer therapies based on this compound. This compound could also be studied for its potential applications in the treatment of viral infections and inflammatory diseases. In addition, further research could be conducted to better understand the mechanism of action of this compound and to identify new targets for its activity. Finally, the synthesis of new derivatives of this compound could be explored to further optimize its biological activity and improve its solubility in water.

Synthesis Methods

The synthesis of 1-(2-pyridinylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves the reaction of 2,4,5-trimethoxybenzyl chloride with 1-(2-pyridinylmethyl)piperazine in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2 mechanism, resulting in the formation of this compound as the main product. The synthesis of this compound has been optimized to produce high yields of pure product, making it a valuable compound for scientific research.

Scientific Research Applications

1-(2-pyridinylmethyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been studied extensively for its potential applications in scientific research. One area of research where this compound has shown promise is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. This compound has also been studied for its antiviral and anti-inflammatory effects, which could have implications for the treatment of viral infections and inflammatory diseases.

properties

IUPAC Name

1-(pyridin-2-ylmethyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-24-18-13-20(26-3)19(25-2)12-16(18)14-22-8-10-23(11-9-22)15-17-6-4-5-7-21-17/h4-7,12-13H,8-11,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZFCEDWAUOYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC=CC=N3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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